molecular formula C9H15NO3S B12666739 (S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid CAS No. 40626-23-1

(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid

Cat. No.: B12666739
CAS No.: 40626-23-1
M. Wt: 217.29 g/mol
InChI Key: QEIKJZZSMZXSAI-LURJTMIESA-N
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Description

(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid is a unique organic compound characterized by its thiazolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid typically involves the formation of the thiazolidine ring followed by the introduction of the formyl and carboxylic acid groups. One common method involves the reaction of 2,2,5,5-tetramethylthiazolidine with a formylating agent under controlled conditions to introduce the formyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thiazolidine ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products depend on the nucleophile used but typically involve the replacement of a hydrogen atom on the thiazolidine ring.

Scientific Research Applications

(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The thiazolidine ring structure may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

    2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid: Lacks the formyl group, leading to different reactivity and applications.

    3-Formylthiazolidine-4-carboxylic acid: Lacks the tetramethyl groups, affecting its stability and reactivity.

Uniqueness

(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. This combination allows for specific interactions with biological molecules and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

40626-23-1

Molecular Formula

C9H15NO3S

Molecular Weight

217.29 g/mol

IUPAC Name

(4S)-3-formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C9H15NO3S/c1-8(2)6(7(12)13)10(5-11)9(3,4)14-8/h5-6H,1-4H3,(H,12,13)/t6-/m0/s1

InChI Key

QEIKJZZSMZXSAI-LURJTMIESA-N

Isomeric SMILES

CC1([C@@H](N(C(S1)(C)C)C=O)C(=O)O)C

Canonical SMILES

CC1(C(N(C(S1)(C)C)C=O)C(=O)O)C

Origin of Product

United States

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